Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-8(4-5-15-12)9-6-7(14)2-3-10(9)16-11/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERXYXILFGTVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol, yielding the tricyclic indole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese dioxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Compounds Analyzed :
Harmane (natural β-carboline, unsubstituted)
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (synthetic analog with Boc protection)
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (functionalized derivative with an amide side chain)
Key Observations :
- Synthetic Efficiency: The parent compound (methyl 9H-pyrido[3,4-b]indole-1-carboxylate) is synthesized via a one-pot MnO₂-mediated cascade reaction, combining oxidation, Pictet-Spengler cyclization, and aromatization . This method reduces steps and improves sustainability compared to multi-step routes for brominated or functionalized derivatives.
- Substituent Effects: Bromine at position 6 enhances molecular weight (351.24 g/mol for the tert-butyl analog vs.
- Functionalization: Derivatives like 8h () demonstrate how side-chain modifications (e.g., hydroxybenzamido groups) can expand bioactivity, though purification challenges are noted for brominated analogs .
Table 2: Bioactivity Profiles
*β-Carbolines broadly interact with monoamine oxidases (MAOs) and DNA topoisomerases, suggesting possible targets for brominated derivatives .
Key Observations :
- Harmane's Clinical Relevance : Harmane’s tremorogenic effects are well-documented, with blood concentrations significantly higher in essential tremor patients (median 5.21 vs. 2.28 g⁻¹⁰/mL in controls) . Brominated analogs like the target compound may exhibit modified neuroactivity due to steric or electronic effects.
- Synthetic Derivatives : The tert-butyl analog’s dihydro structure (partial saturation) reduces aromaticity, likely diminishing MAO inhibition compared to fully aromatic β-carbolines .
- Functionalization Potential: Amide-linked derivatives (e.g., 8h) achieve high yields (92%) and purity (96% by HPLC), highlighting opportunities for targeted drug design .
Physicochemical and Commercial Considerations
- Commercial Availability : this compound is listed as discontinued , likely due to synthetic complexity or stability issues. In contrast, harmane and harmine remain widely studied due to natural abundance and established bioactivity .
Biological Activity
Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a compound belonging to the β-carboline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
This compound features a unique pyridoindole framework that enhances its biological interactions. The bromine substitution at the 6-position is significant as it alters the compound's reactivity and biological properties compared to its analogs.
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | β-Carboline | Anticancer, Neuroprotective | Bromination alters activity |
| Methyl 9H-pyrido[3,4-b]indole-1-carboxylate | β-Carboline | Antimicrobial | Lacks bromine substitution |
| 1-Methyl-β-carboline | β-Carboline | Neuroprotective | Simpler structure |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that this compound exhibits potent anticancer properties. It has been reported to induce G2/M phase cell cycle arrest in various cancer cell lines, including breast and pancreatic cancers. The compound's mechanism involves selective binding to the MDM2 protein, which is crucial in regulating tumor suppressor p53. This interaction leads to enhanced apoptosis in cancer cells while sparing normal cells .
- Neuroprotective Effects : The compound also demonstrates neuroprotective potential. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : this compound has shown anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and modulating immune responses .
Anticancer Activity
A study published in Molecular Cancer Therapeutics highlighted the efficacy of this compound against various cancer cell lines. The compound exhibited IC50 values of less than 0.5 µM in aggressive cancer types such as triple-negative breast cancer and metastatic pancreatic cancer. Notably, it demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
Neuroprotection
In another study focusing on neurodegenerative diseases, this compound was shown to significantly reduce neuronal death induced by oxidative stress in vitro. The compound's ability to modulate mitochondrial function and promote cell survival pathways was emphasized as a mechanism for its neuroprotective effects .
Comparative Analysis with Related Compounds
The biological activities of this compound can be contrasted with other β-carbolines:
| Compound | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | <0.5 | Anticancer | High potency against aggressive cancers |
| Methyl 9H-pyrido[3,4-b]indole-1-carboxylate | >5 | Antimicrobial | Less potent than brominated analogs |
| 1-Methyl-β-carboline | ~2 | Neuroprotective | Similar neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
